Positional Isomer Lipophilicity Differentiation
The 5-substituted positional isomer exhibits lower lipophilicity compared to the 3-substituted isomer. The target compound has a computed LogP of -0.71, indicating greater hydrophilicity than the 3-aminomethyl isomer, which has an XLogP3-AA of -1.3 as reported by PubChem [1]. This difference of 0.59 log units corresponds to an approximately 3.9-fold difference in the octanol/water partition coefficient, directly impacting passive membrane permeability predictions and formulation solvent selection .
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | -0.71 (ChemScene computed LogP) |
| Comparator Or Baseline | 3-((Methylamino)methyl)pyrrolidin-3-ol (CAS 772304-37-7): XLogP3-AA = -1.3 (PubChem) |
| Quantified Difference | ΔLogP = 0.59; corresponds to ~3.9× difference in P (octanol/water) |
| Conditions | Computed LogP: ChemScene platform vs. PubChem XLogP3-AA algorithm; different computational methods noted. |
Why This Matters
A LogP difference of >0.5 units is sufficient to alter a compound's eligibility under Lipinski's Rule of Five guidelines and to affect chromatographic retention time in preparative HPLC purification, directly influencing procurement decisions for medicinal chemistry campaigns.
- [1] PubChem. 3-((Methylamino)methyl)pyrrolidin-3-ol (CID 14578457) – Computed Properties: XLogP3-AA = -1.3. View Source
